molecular formula C3H4N2O2S2 B040776 1,3-Thiazole-2-Sulfonamide CAS No. 113411-24-8

1,3-Thiazole-2-Sulfonamide

Cat. No.: B040776
CAS No.: 113411-24-8
M. Wt: 164.21 g/mol
InChI Key: WKXVETMYCFRGET-UHFFFAOYSA-N
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Description

1,3-Thiazole-2-Sulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C3H4N2O2S2 and its molecular weight is 164.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Inhibitor of Carbonic Anhydrases : It is primarily used in the development of inhibitors targeting human carbonic anhydrase I, II, VII, and IX. These enzymes are significant in various physiological functions, making this compound relevant in medicinal chemistry (Abdoli et al., 2017). Similarly, it inhibits carbonic anhydrase I and II enzymes, an essential aspect in the development of potential therapeutic agents (Gokcen et al., 2016).

  • Synthesis of Derivatives : It is used in synthesizing new derivatives of 1,3-oxazole-4-sulfonyl chlorides and corresponding sulfonamides, indicating its versatility in organic synthesis (Kornienko et al., 2014). This compound is also noted for its role in the synthesis of antimicrobial agents, showcasing its potential in developing new treatments (Darwish et al., 2014).

  • Histamine H3 Receptor Antagonist Synthesis : It has been used in the synthesis of a histamine H3 receptor antagonist, illustrating its application in developing drugs targeting the histamine system (Greig et al., 2001).

  • Structural and Chemical Research : The compound's trigonal-planar geometry and trigonal-anticonformations make it a subject of interest in structural chemistry research (Carballo et al., 2013).

  • Regioselective Synthesis Applications : Its use in regioselective synthesis of trisubstituted 1,3-thiazoles highlights its significance in organic chemistry (Turov et al., 2014).

  • Fluorescent Chemosensor for Zinc Sensing : A thiazole sulfonamide-based chemosensor incorporating 1,3-Thiazole-2-Sulfonamide has potential applications in zinc sensing, due to its selective fluorescence enhancement with Zn2+ (Helal et al., 2010).

  • Bioorganics and Medicinal Chemistry : Its tautomeric forms relate to pharmaceutical and biological activities, making it an interesting compound in bioorganic studies (Erturk et al., 2016).

  • Antibacterial Properties : It exhibits antibacterial activity against pathogens like S. aureus and E. coli, and can be used in ADME prediction for determining biological behavior (Rafiee Pour et al., 2019).

  • Treatment of Intestinal Infections : The compound has been used in the treatment of intestinal infections, noted for its rapid excretion and poor absorption (Ghosh et al., 1987).

  • Antimicrobial and Antioxidant Activities : It demonstrates in vitro antimicrobial, antioxidant, and enzyme inhibition activities, suggesting its potential as a drug candidate (Hassan et al., 2021).

  • Sulfonamide Hybrid Compounds : As a sulfonamide hybrid, it combines with various pharmaceutical active scaffolds, such as coumarin, indole, and quinoline, expanding its application in drug design (Ghomashi et al., 2022).

  • Inhibitory Activity against Carbonic Anhydrase Isoforms : Its ability to inhibit carbonic anhydrase isoforms I, II, IX, and XII with varying selectivity profiles makes it valuable in enzyme inhibition research (Meleddu et al., 2015).

  • Presence in Clinically Used Drugs : It is present in many clinically used drugs, including diuretics and carbonic anhydrase inhibitors, highlighting its pharmaceutical significance (Carta et al., 2012).

  • Selective Sulfonamide Beta3 Agonist : Its role as a potent and selective sulfonamide beta3 agonist with an excellent pharmacokinetic profile makes it significant in drug development (Wang et al., 2003).

  • Anticonvulsant Effects : Its potential anticonvulsant effects and protection against picrotoxin-induced convulsions suggest its use in epilepsy treatment (Farag et al., 2012).

  • Heterocyclic Compound Synthesis : The reaction involving this compound leads to the synthesis of target heterocyclic compounds, demonstrating its utility in creating complex molecular structures (Rozentsveig et al., 2013).

Mechanism of Action

Target of Action

The primary target of 1,3-Thiazole-2-Sulfonamide is Aldose Reductase (ALR2) . ALR2 is an enzyme that plays a vital role in the polyol pathway, responsible for catalyzing the transformation of glucose into sorbitol . This enzyme has been associated with the progression of diabetes-associated cataracts .

Mode of Action

This compound acts as a potent inhibitor of ALR2 . It significantly inhibits the ALR2 level in the rat lenses homogenate . The compound’s interaction with ALR2 leads to a significant reduction in the expression of ALR2 in rat lenses .

Biochemical Pathways

The compound affects the polyol pathway . Normally, the activation of the polyol pathway increases the concentration of glucose via ALR2, which is later converted to sorbitol and deposited in lens tissues . This deposition alters the osmotic balance and induces the formation of cataracts due to increased sodium concentration and reduced potassium and glutathione levels . By inhibiting ALR2, this compound stops the activation of the polyol pathway and significantly reduces the burden of diabetic cataracts .

Pharmacokinetics

Thiazoles, in general, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents

Result of Action

The result of the compound’s action is a significant reduction in the progression of diabetes-associated cataracts . In Wistar rats, the compound improved the insulin level and body weight of the experimental animal together with a reduction in the glucose output .

Action Environment

Environmental factors can influence the synthesis and action of this compound. Green chemistry approaches, such as the use of green solvents, catalysts, and microwave irradiation, provide an environmentally friendly and safe platform for the synthesis of thiazole derivatives . These methods minimize the production of waste and costs of the synthetic process . .

Future Directions

The development of novel thiazole-sulfonamide hybrids as potent inhibitors of ALR2 represents a promising direction for future research . These compounds could potentially be used to reduce the progression of diabetes-associated cataracts .

Biochemical Analysis

Biochemical Properties

For instance, some thiazole derivatives have shown significant inhibitory activity against carbonic anhydrases, enzymes that play a crucial role in maintaining pH balance in the body .

Cellular Effects

Some thiazole derivatives have shown cytotoxic effects on various types of cells . They have also been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Some thiazole derivatives have shown changes in their effects over time, including issues related to the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Some thiazole derivatives have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Some thiazole derivatives have been found to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .

Transport and Distribution

Some thiazole derivatives have been found to interact with various transporters or binding proteins, and to have effects on their localization or accumulation .

Subcellular Localization

Some thiazole derivatives have been found to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Properties

IUPAC Name

1,3-thiazole-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O2S2/c4-9(6,7)3-5-1-2-8-3/h1-2H,(H2,4,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXVETMYCFRGET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620762
Record name 1,3-Thiazole-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113411-24-8
Record name 1,3-Thiazole-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-thiazole-2-sulfonamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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